

Spectroscopic and Synthetic Profile of 1-Methoxycyclohexa-1,4-diene: A Technical Guide

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Compound of Interest

Compound Name: **1-Methoxycyclohexa-1,4-diene**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of **1-methoxycyclohexa-1,4-diene**, a versatile intermediate in organic synthesis. This document details the characteristic spectroscopic data in clearly structured tables for easy reference and comparison. Furthermore, it outlines a detailed experimental protocol for its synthesis via the Birch reduction of anisole and provides methodologies for obtaining the corresponding spectroscopic data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-methoxycyclohexa-1,4-diene**, providing a quantitative reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for **1-Methoxycyclohexa-1,4-diene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.75	m	-	H-4, H-5
4.65	t	3.9	H-1
3.55	s	-	-OCH ₃
2.75	m	-	H-3, H-6

Solvent: CDCl_3 . Spectrometer frequency: Not specified in available data.

Table 2: ^{13}C NMR Spectroscopic Data for **1-Methoxycyclohexa-1,4-diene**

Chemical Shift (δ) ppm	Assignment
152.0	C-1
125.0	C-4, C-5
95.8	C-2
54.0	-OCH ₃
28.5	C-3, C-6

Solvent: CDCl_3 . Spectrometer frequency: Not specified in available data.

Table 3: Infrared (IR) Spectroscopic Data for **1-Methoxycyclohexa-1,4-diene**

Wavenumber (cm^{-1})	Intensity	Assignment
3030	Medium	=C-H stretch
2930, 2860	Strong	C-H stretch (aliphatic)
1690	Strong	C=C stretch (enol ether)
1650	Medium	C=C stretch
1210	Strong	C-O stretch

Sample preparation: Neat liquid.

Table 4: Mass Spectrometry (MS) Data for **1-Methoxycyclohexa-1,4-diene**

m/z	Relative Intensity (%)	Assignment
110	100	[M] ⁺ (Molecular Ion)
109	80	[M-H] ⁺
95	60	[M-CH ₃] ⁺
81	90	[M-C ₂ H ₅] ⁺ or Retro-Diels-Alder fragment
79	75	[C ₆ H ₇] ⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

Synthesis of 1-Methoxycyclohexa-1,4-diene via Birch Reduction of Anisole

This protocol describes the reduction of anisole to **1-methoxycyclohexa-1,4-diene** using sodium metal in liquid ammonia.

Materials:

- Anisole
- Sodium metal
- Liquid ammonia
- Anhydrous ethanol
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Three-necked round-bottom flask

- Dry ice/acetone condenser
- Mechanical stirrer
- Dropping funnel

Procedure:

- Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a mechanical stirrer, and a gas inlet.
- Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 200 mL of ammonia into the flask.
- Once the desired volume of liquid ammonia is collected, add 10.8 g (0.1 mol) of anisole to the flask with stirring.
- Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the stirred solution. The solution should turn a deep blue color, indicating the presence of solvated electrons.
- After the sodium has dissolved, add 8.8 mL (0.15 mol) of anhydrous ethanol dropwise from a dropping funnel over 30 minutes. The blue color will gradually disappear.
- Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
- To the remaining residue, cautiously add 100 mL of diethyl ether, followed by the slow addition of 100 mL of a saturated aqueous ammonium chloride solution to quench any remaining sodium.
- Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation to yield pure **1-methoxycyclohexa-1,4-diene**.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of **1-methoxycyclohexa-1,4-diene** in 0.7 mL of deuterated chloroform (CDCl_3). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16 scans.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024 scans.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

- Sample Preparation: As **1-methoxycyclohexa-1,4-diene** is a liquid, a neat sample can be analyzed directly. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

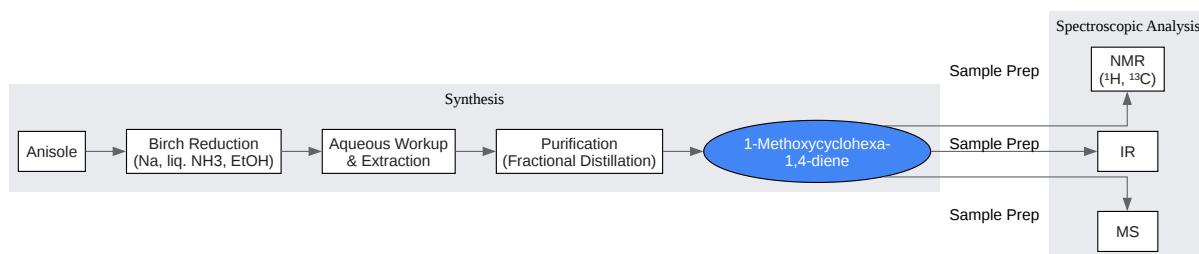
Mass Spectrometry (MS):

- Sample Introduction: Introduce a dilute solution of **1-methoxycyclohexa-1,4-diene** in a volatile organic solvent (e.g., dichloromethane or diethyl ether) into the mass spectrometer via a gas chromatograph (GC-MS) or direct injection.

- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
- Acquisition: For GC-MS, use a suitable capillary column (e.g., HP-5MS). A typical temperature program would be to start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C. For direct injection, vaporize the sample in the ion source. Acquire the mass spectrum over a mass range of m/z 35-200.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis and subsequent spectroscopic analysis of **1-methoxycyclohexa-1,4-diene**.



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Synthesis and analysis workflow.

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